molecular formula C6H8N2O3 B1267838 Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 52867-42-2

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B1267838
CAS No.: 52867-42-2
M. Wt: 156.14 g/mol
InChI Key: IYAQFZAPKKWPNU-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which began in the late nineteenth century. The foundational work for pyrazole synthesis was established by German chemist Ludwig Knorr in 1883, who introduced the term "pyrazole" to describe this class of heterocyclic compounds. Subsequently, Hans von Pechmann developed the first systematic synthesis of pyrazole derivatives in 1898 through the reaction of acetylene with diazomethane, establishing the groundwork for future synthetic methodologies.

The specific development of pyrazole carboxylate derivatives, including this compound, emerged from the need to create more sophisticated heterocyclic compounds with enhanced biological activity and synthetic utility. The compound's synthesis typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents, following the principles established by Knorr's seminal work. This particular derivative gained prominence through its application as an intermediate in pharmaceutical synthesis and its role in developing novel bioactive compounds.

The evolution of synthetic methodologies for this compound reflects broader trends in green chemistry and sustainable synthesis. Recent developments have focused on optimizing reaction conditions to improve yield and purity while reducing environmental impact. Modern synthetic approaches employ continuous flow reactors and automated systems to ensure consistent production, representing a significant advancement from the original batch synthesis methods developed in the early twentieth century.

Position in Pyrazole Carboxylate Chemistry

This compound occupies a distinctive position within the broader family of pyrazole carboxylate compounds, serving as both a synthetic intermediate and a pharmacologically active entity. The compound belongs to the class of pyrazole-3-carboxylates, which are characterized by the presence of a carboxylate functional group at the 3-position of the pyrazole ring. This structural arrangement provides unique reactivity patterns that distinguish it from other pyrazole derivatives such as pyrazole-4-carboxylates and pyrazole-5-carboxylates.

The structural features of this compound contribute to its versatility in coordination chemistry applications. Pyrazole carboxylic acids and their esters can coordinate with metals through both nitrogen and oxygen atoms, making them valuable ligands in the synthesis of coordination complexes with interesting magnetic, sorption, or luminescent properties. This dual coordination capability positions the compound as an important building block in the development of metal-organic frameworks and other advanced materials.

Within the context of medicinal chemistry, pyrazole carboxylate derivatives have demonstrated broad-spectrum biological activities, including antimicrobial, antiviral, antitumor, anti-histaminic, and anti-depressant properties. The specific substitution pattern of this compound, featuring both electron-donating and electron-withdrawing groups, contributes to its biological activity profile and makes it a valuable scaffold for drug development.

Recent research has highlighted the importance of pyrazole carboxylate derivatives in agricultural chemistry, where they serve as precursors for the synthesis of fungicides and insecticides. The compound's structural motif is found in several commercially successful agricultural chemicals, demonstrating its practical significance beyond pharmaceutical applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 1H-pyrazole-3-carboxylic acid, 2,5-dihydro-2-methyl-5-oxo-, methyl ester according to Chemical Abstracts Service indexing. Alternative nomenclature systems recognize the compound as methyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate, reflecting different approaches to numbering the heterocyclic ring system.

The compound's classification extends beyond simple nomenclature to encompass its chemical and biological properties. From a structural perspective, it belongs to the family of 2,5-dihydropyrazol-5-ones, which are characterized by the presence of a carbonyl group at the 5-position and partial saturation of the pyrazole ring. This classification is significant because it distinguishes the compound from fully aromatic pyrazoles and influences its chemical reactivity and biological activity.

Table 1: Nomenclature and Classification Data for this compound

Property Value Source
Chemical Abstracts Service Number 52867-42-2
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
International Union of Pure and Applied Chemistry Name methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate
PubChem Compound Identifier 304501
Molecular Descriptors Laboratory Number MFCD00459835

The compound's classification within chemical databases reflects its diverse applications and structural complexity. It is categorized as a heterocyclic compound, specifically a pyrazole derivative, and is cross-referenced under multiple synonym entries including methyl 3-hydroxy-1-methylpyrazole-5-carboxylate and National Service Center 196605. This multiplicity of naming conventions reflects the compound's historical development and its recognition across different research domains.

Current Research Significance

The contemporary research significance of this compound spans multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a biologically active compound. Current investigations focus primarily on its applications in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents targeting various diseases. The compound's mechanism of action involves interaction with specific molecular targets within biological systems, potentially inhibiting certain enzymes or receptors and leading to observed biological effects such as antimicrobial or anticancer activities.

Recent studies have demonstrated the compound's utility in the synthesis of coordination complexes with potential applications in materials science. Research by Jiang and colleagues has shown that pyrazole-3-carboxylic acid complexes exhibit excellent heterogeneous catalytic performance, with applications ranging from binuclear copper structures to mononuclear manganese complexes with auxiliary ligands. This work has opened new avenues for research into the catalytic properties of pyrazole carboxylate derivatives and their potential industrial applications.

The compound's role in agricultural chemistry has gained significant attention in recent years, particularly in the development of novel fungicides and insecticides. Research has focused on the synthesis of pyrazole carboxylate derivatives containing flexible thiazole backbones, which have shown excellent bioactivities against various agricultural fungi. These investigations have revealed that certain derivatives exhibit remarkable antifungal activity with median effective concentrations comparable to or superior to existing commercial fungicides.

Table 2: Current Research Applications and Findings

Research Area Key Findings Biological Target Reference
Antifungal Activity Excellent bioactivity against Botrytis cinerea and Sclerotinia sclerotiorum Succinate dehydrogenase inhibition
Coordination Chemistry Formation of stable metal complexes with catalytic properties Metal coordination sites
Antimicrobial Activity Broad-spectrum activity against bacterial strains Enzyme inhibition
Green Synthesis Alternative synthesis methods using semicarbazide hydrochloride Environmental sustainability

Contemporary research has also explored innovative synthetic methodologies for pyrazole carboxylate derivatives, emphasizing green chemistry principles and sustainable production methods. The development of "on water" synthesis techniques using semicarbazide hydrochloride as an alternative to toxic hydrazine represents a significant advancement in synthetic methodology. These approaches eliminate the use of toxic liquid chemicals and reduce environmental impact while maintaining high yields and product purity.

The compound's significance in multicomponent reaction chemistry has emerged as another important research direction. Recent investigations have focused on the development of novel synthetic routes that allow for the simultaneous introduction of multiple functional groups, creating more complex molecular architectures with enhanced biological activity. These methodologies represent a paradigm shift toward more efficient and atom-economical synthetic strategies in pharmaceutical chemistry.

Properties

IUPAC Name

methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(6(10)11-2)3-5(9)7-8/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAQFZAPKKWPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307924
Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52867-42-2
Record name Methyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
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Record name NSC 196605
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Record name 52867-42-2
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Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
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Preparation Methods

Classical Cyclization of β-Ketoesters with Hydrazines

The most common and established method for preparing methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate involves the condensation of hydrazines with β-ketoesters such as ethyl or methyl acetoacetate. This method exploits the nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization to form the pyrazolone ring.

Typical Reaction Conditions:

  • Reactants: Hydrazine derivatives (e.g., methylhydrazine) and β-ketoester (e.g., methyl acetoacetate)
  • Solvent: Acetic acid or methanol
  • Catalyst/Base: Sodium acetate or mild bases
  • Temperature: Room temperature to reflux (varies with solvent)
  • Reaction Time: 15–24 hours depending on conditions
  • Work-up: Pouring reaction mixture into ice water, filtration of precipitate, drying, and recrystallization from ethanol or methanol.

Example from Literature:

  • Reaction of methylhydrazine hydrochloride with methyl acetoacetate in acetic acid with sodium acetate at room temperature for 24 hours yielded the pyrazolone derivative with high purity and yield.

Alkylation and Methylation of Pyrazolone Intermediates

To obtain methylated derivatives such as this compound, methylation of pyrazolone intermediates is performed. This is typically achieved using alkylating agents like dimethyl sulfate in an alkaline medium.

Key Points:

  • Alkylating Agent: Dimethyl sulfate (DMS)
  • Medium: Alkaline aqueous or methanolic solution (e.g., sodium hydroxide in methanol)
  • Temperature: Reflux conditions for about 1 hour
  • Separation: Mixtures of O-methyl and N-methyl isomers are formed and can be separated by preparative thin-layer chromatography (TLC).

Analytical Data:

  • Methylation leads to distinct IR and NMR spectral features that confirm the position of methylation (N-methyl vs. O-methyl). For example, the C=O stretch in IR appears at 1762 cm⁻¹ for N-methyl derivatives, and methyl protons show singlet peaks at δ 3.13 ppm (N–CH3) or δ 4.01 ppm (O–CH3) in ¹H-NMR spectra.

Alternative Synthetic Routes and Patented Processes

While no direct patent specifically targets this compound, related heterocyclic compounds with similar pyrazolone cores have been synthesized using multi-step processes involving cyclization, substitution, and functional group transformations under controlled conditions. These methods often utilize:

  • Acid binders or bases such as potassium tert-butylate or amines to facilitate cyclization
  • Reflux in methanol or other alcohol solvents to promote esterification and ring closure
  • Purification steps including crystallization and chromatographic separation.

Comparative Table of Preparation Methods

Method Reactants Solvent Conditions Yield (%) Notes
Cyclization of hydrazine + β-ketoester Methylhydrazine + methyl acetoacetate Acetic acid or methanol Room temp to reflux, 15–24 h Up to 95% Straightforward, high-yielding, classical method
Methylation of pyrazolone intermediates Pyrazolone + dimethyl sulfate Methanol + NaOH Reflux 1 h 23–71% (isolated isomers) Produces N- and O-methyl isomers separable by TLC
Patented multi-step synthesis Various substituted hydrazines and ketoesters Methanol, bases Reflux, acid/base catalysis Variable Used for related compounds, adaptable for scale-up

Research Findings and Analytical Characterization

  • Spectroscopic Analysis: IR and ¹H-NMR are essential for confirming the structure and methylation site on the pyrazolone ring. The presence of characteristic carbonyl stretches and methyl singlets provides clear identification.
  • Purity and Yield: The classical cyclization method achieves high yields (up to 95%) with minimal by-products, making it suitable for laboratory and industrial synthesis.
  • Isomer Separation: Methylation reactions often yield mixtures of O- and N-methylated products, requiring chromatographic techniques for isolation and purification.
  • Scalability: The use of mild conditions and common reagents supports scalability, although attention to reaction time and purification is necessary to maintain product quality.

Scientific Research Applications

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate
  • Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Comparison: Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in drug development and materials science.

Biological Activity

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, also known by its CAS number 52867-42-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O3C_6H_8N_2O_3. The compound features a pyrazole ring, which is known for its role in various pharmacological activities. The presence of the carboxylate group enhances its solubility and reactivity, making it a candidate for various biological assays.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown broad-spectrum activity against various bacterial strains. In one study, derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 2.50 to 20 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

CompoundMIC (µg/mL)Activity Type
Compound 45.00Broad-spectrum
Compound 910.00Gram-negative
Compound 11b15.00Gram-positive

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. The DPPH radical scavenging assay revealed that certain derivatives can effectively neutralize free radicals, with scavenging percentages reaching up to 90% in some cases . This property is crucial for developing compounds aimed at mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity of Pyrazole Derivatives

CompoundDPPH Scavenging (%)
Compound 484.16
Compound 686.42
Compound 988.56

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, pyrazole derivatives have exhibited anti-inflammatory effects. A study reported that these compounds stabilize human red blood cell membranes, suggesting potential applications in treating inflammatory conditions . The percentage of membrane stabilization ranged from 86.70% to 99.25% across various compounds.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism contributes to their antimicrobial efficacy .
  • Radical Scavenging : The antioxidant activity is believed to stem from the compound's ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Membrane Stabilization : The anti-inflammatory effects may be related to the stabilization of cell membranes against oxidative damage and inflammation-induced disruptions .

Case Studies

In a recent case study involving the synthesis and evaluation of pyrazole-based compounds for HIV inhibition, researchers found that derivatives similar to this compound exhibited significant antiviral activity without toxicity at effective concentrations . This highlights the compound's potential in antiviral drug development.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, and how can side reactions be minimized?

Synthesis typically involves cyclocondensation reactions or rearrangement of precursor heterocycles. For example, base-catalyzed rearrangements of 5-oxodihydroisoxazole derivatives (e.g., ethyl 2-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate) can yield pyrazole carboxylates, but care must be taken to avoid decomposition under alkaline conditions . To minimize side reactions:

  • Optimize reaction temperature (e.g., 100 K conditions for stability) .
  • Monitor progress via FT-IR and LC-MS to detect intermediates .
  • Use anhydrous solvents to prevent hydrolysis of ester groups .

Q. How is the purity and structural integrity of this compound validated after synthesis?

A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm proton environments (e.g., 1H NMR for methyl groups at δ ~3.5–3.8 ppm) and carbon backbone (13C NMR for carbonyl signals at ~165–170 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 157 for C₆H₈N₂O₃) .
  • Melting point analysis : Compare observed values (e.g., 150–152°C for analogous compounds) with literature .

Q. What are the key hydrogen-bonding motifs observed in its crystal structure, and how do they influence stability?

In related pyrazole carboxylates, N–H···O and C–H···O hydrogen bonds form inversion dimers with R₂²(10) ring motifs, stabilizing the crystal lattice . For example:

  • Intermolecular N–H···O bonds (2.02 Å) and C–H···O bonds (2.30 Å) .
  • Dihedral angles between pyrazole and aromatic rings (e.g., 74.87° and 29.09°) affect packing efficiency .
    Use SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported decomposition pathways under alkaline conditions?

Contradictions arise from varying stability in alkaline media (e.g., decomposition to malonic acid vs. isolation of amide intermediates) . To address this:

  • Perform in situ X-ray diffraction under controlled pH to track structural changes .
  • Compare hydrogen-bonding networks (via Hirshfeld surface analysis) to identify labile moieties .
  • Use SHELXE for high-throughput phasing of intermediates .

Q. What computational and experimental strategies optimize reaction yields in multi-component syntheses?

For derivatives like dimethyl 4,5-dicarboxylates:

  • Experimental : Adjust stoichiometry (e.g., 1:1.2 ratio of pyrazole to chromenone) and use microwave-assisted synthesis to reduce time .
  • Computational : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in cycloadditions .
  • Analytical : Track byproducts via HRMS and optimize column chromatography (e.g., silica gel, ethyl acetate/hexane) .

Q. How do substituents on the pyrazole ring affect spectroscopic and crystallographic properties?

Substituents alter electron density and packing:

  • Electron-withdrawing groups (e.g., Cl) downfield-shift carbonyl 13C NMR signals by ~2–3 ppm .
  • Methyl groups increase torsional angles (e.g., 80.1° vs. 78.7° in β/γ cell parameters) .
  • Use graph set analysis (R₂²(10)) to classify hydrogen-bonding patterns .

Key Recommendations for Researchers

  • For crystallography : Combine SHELXL refinement with WinGX for metric analysis of bond angles and torsions .
  • For synthetic challenges : Pre-screen reaction conditions using DSC to assess thermal stability .
  • For data contradictions : Cross-validate spectroscopic and crystallographic results with computational models (e.g., Gaussian 16) .

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